molecular formula C11H14O2 B1430346 (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1567875-21-1

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B1430346
CAS No.: 1567875-21-1
M. Wt: 178.23 g/mol
InChI Key: VBYFSLDMGVADKA-JTQLQIEISA-N
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Description

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound features a benzopyran ring system with an ethyl group at the 6th position and a hydroxyl group at the 4th position, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an appropriate aldehyde or ketone, the compound can be synthesized via an intramolecular cyclization reaction. The reaction conditions typically involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The ethyl group at the 6th position can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme interactions and metabolic pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 4th position can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the benzopyran ring system can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-hydroxy-3,4-dihydro-2(1H)-pyrimidinone: This compound shares a similar hydroxyl group but differs in its ring structure and overall chemical properties.

    (4S)-α,β-dehydrocurvularin: Another compound with a similar chiral center but different functional groups and biological activities.

Uniqueness

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereochemical studies and applications in asymmetric synthesis.

Properties

IUPAC Name

(4S)-6-ethyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYFSLDMGVADKA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)OCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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